
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with acetic acid and sodium nitrite in water at temperatures between 12-20°C. This is followed by the reaction of dimedone with zinc in water at 60°C, leading to the formation of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
科学的研究の応用
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including antiviral and anticancer treatments.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The specific pathways and targets depend on the particular derivative and its intended application .
類似化合物との比較
Similar Compounds
1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-: This compound shares a similar indole structure but with different substituents.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole: Another related compound with a similar core structure but different functional groups.
Uniqueness
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-11(2)3-7-9(8(13)4-11)6(5-12-7)10(14)15/h5,12H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
SVLWNWVSYJUJJC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(=O)C1)C(=CN2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


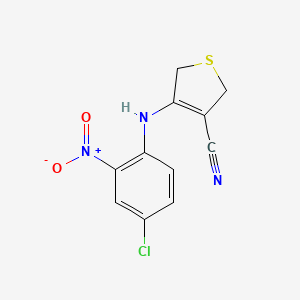
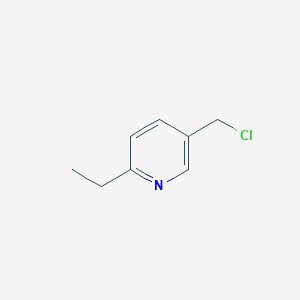


![[2-(4-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8658004.png)
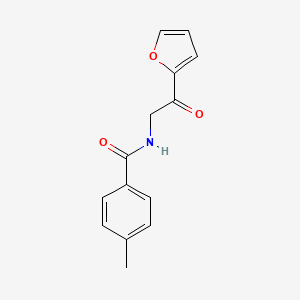
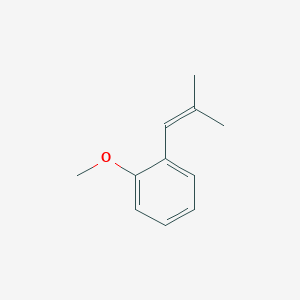
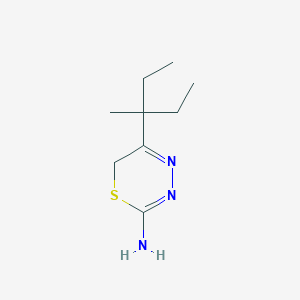


![Ethanamine, 2-[bis(4-fluorophenyl)methoxy]-, hydrochloride](/img/structure/B8658037.png)

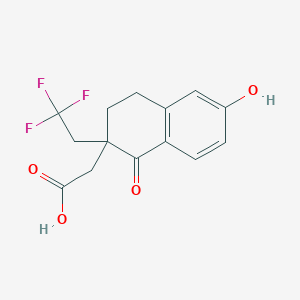
![1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8658059.png)
